2-(3-fluoropyridin-4-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKMILXZXZFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274340 | |
| Record name | 3-Fluoro-α,α-dimethyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-13-3 | |
| Record name | 3-Fluoro-α,α-dimethyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α,α-dimethyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 2 3 Fluoropyridin 4 Yl Propan 2 Ol
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available starting materials, provides a logical framework for planning its synthesis. youtube.com For 2-(3-fluoropyridin-4-yl)propan-2-ol, this process highlights several key precursors and strategic bond disconnections.
Strategies Employing Pyridine (B92270) Nuclei as Core Scaffolds
A primary retrosynthetic strategy begins with the pyridine ring as the foundational scaffold. acsgcipr.org This approach focuses on the functionalization of a pre-existing pyridine derivative. The key challenge lies in the selective introduction of substituents at the C-3 and C-4 positions. A common disconnection breaks the carbon-carbon bond between the pyridine ring and the propan-2-ol moiety, leading back to a 3-fluoro-4-substituted pyridine precursor. This precursor could be a halopyridine, such as 4-bromo-3-fluoropyridine (B1273213) or 4-iodo-3-fluoropyridine, which can then undergo a metal-catalyzed cross-coupling reaction or reaction with an organometallic reagent.
Another disconnection targets the C-F bond, suggesting a late-stage fluorination of a 4-(propan-2-ol)pyridine derivative. However, direct C-H fluorination of pyridines can be challenging due to regioselectivity issues. nih.govorgsyn.org
Incorporation of Fluorine via Specific Reagents and Transformations
The introduction of a fluorine atom onto the pyridine ring is a critical step that can be achieved through various methods. One approach involves the use of pre-fluorinated building blocks. For instance, starting with a commercially available fluorinated pyridine derivative simplifies the synthesis by avoiding a separate fluorination step.
Alternatively, direct fluorination of a pyridine derivative can be employed. nih.govresearchgate.net Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are often used for electrophilic fluorination. However, the regioselectivity of these reactions can be influenced by the existing substituents on the pyridine ring. nih.gov In some cases, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring can be used to introduce the fluoride (B91410) ion.
A notable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF2). nih.govorgsyn.orgnih.gov This reaction demonstrates high selectivity for fluorination at the C-2 position, adjacent to the nitrogen atom. While this may not directly yield the 3-fluoro isomer, subsequent functionalization and rearrangement could potentially be employed.
Introduction of the Propan-2-ol Moiety: Alkylation and Reduction Approaches
The propan-2-ol group can be introduced through several synthetic routes. A widely used method involves the reaction of a 4-substituted pyridine with an organometallic reagent. For example, a 3-fluoropyridine-4-carbaldehyde or a 3-fluoropyridin-4-yl methyl ketone can be reacted with a methyl Grignard reagent (CH3MgBr) or methyllithium (B1224462) (CH3Li) to form the tertiary alcohol. chemicalbook.com
Alternatively, a 3-fluoropyridine-4-carboxylic acid ester can be treated with an excess of a methyl organometallic reagent to generate the propan-2-ol moiety. This involves a double addition of the organometallic reagent to the ester carbonyl group.
Another strategy involves the reduction of a corresponding ketone precursor, 1-(3-fluoropyridin-4-yl)ethan-1-one. This ketone can be synthesized first, and then the carbonyl group is reacted with a methyl organometallic reagent to yield the desired tertiary alcohol.
Direct and Indirect Synthetic Pathways
The synthesis of this compound can be accomplished through both direct and indirect pathways, often leveraging organometallic chemistry and catalytic methods.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, such as Grignard and organolithium compounds, are pivotal in forming the carbon-carbon bond between the pyridine ring and the propan-2-ol moiety. A common pathway involves the reaction of a 4-lithiated or 4-magnesiated 3-fluoropyridine (B146971) with acetone (B3395972). The lithiation can be achieved by treating 3-fluoropyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting organolithium species then acts as a nucleophile, attacking the carbonyl carbon of acetone.
Table 1: Examples of Organometallic Reagents in Pyridine Functionalization
| Organometallic Reagent | Precursor | Product Type | Reference |
| Methyllithium | 3-Acetylpyridine | 2-(Pyridin-3-yl)propan-2-ol | chemicalbook.com |
| n-Butyllithium | 3-Fluoropyridine | 3-Fluoropyridine-2-carbaldehyde | google.com |
This table is illustrative and may not directly correspond to the synthesis of the title compound but demonstrates the principle of using organometallic reagents.
Catalytic Approaches to Carbon-Carbon Bond Formation
Catalytic cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, offer an alternative and often more functional-group-tolerant approach. These reactions typically involve the coupling of a 4-halopyridine (e.g., 4-bromo-3-fluoropyridine) with an organoboron, organotin, or organozinc reagent, respectively. To form the propan-2-ol moiety via this route, a precursor containing the 2-hydroxyprop-2-yl group would be coupled to the pyridine ring.
For instance, a Suzuki coupling could be envisioned between 4-bromo-3-fluoropyridine and a boronic acid or ester derivative of isopropanol (B130326). However, the direct use of such a boronic acid might be challenging. A more practical approach would be to couple the halopyridine with a precursor that can be subsequently converted to the propan-2-ol group. For example, coupling with a vinyl or acetylenic partner, followed by hydration or other transformations, could lead to the desired alcohol.
While direct catalytic C-H activation and functionalization of the pyridine ring at the C-4 position in the presence of a C-3 fluoro substituent is an attractive but challenging strategy, developments in this area are ongoing.
Reduction of Ketonic or Carboxylic Acid Precursors
A primary strategy for the synthesis of tertiary alcohols like this compound involves the addition of organometallic reagents to a corresponding ketonic precursor. While direct reduction of a carboxylic acid to a tertiary alcohol in a single step is not a standard transformation, a two-step process involving conversion to a ketone followed by addition of a methyl organometallic reagent is a common pathway.
The logical ketonic precursor for this compound is 1-(3-fluoropyridin-4-yl)ethan-1-one. This ketone can be subjected to a Grignard reaction using methylmagnesium bromide or a similar organolithium reagent like methyllithium. The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Alternatively, methods for the direct synthesis of ketones from carboxylic acids and organohalides have been developed, which could provide the necessary ketonic precursor. nih.gov These methods often utilize photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling, which avoids the need for pre-activated carbonyl intermediates. nih.gov
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net For the conversion of a ketonic precursor to an alcohol, various reducing agents and catalytic systems are available, although for the creation of a tertiary alcohol from a ketone, an addition reaction (e.g., Grignard) rather than a reduction is required. Should a related secondary alcohol be desired from a ketone, catalytic transfer hydrogenation using catalysts like [Cp*Ir(2,2′-bpyO)(H2O)] with isopropanol as a hydrogen source offers a chemoselective option. organic-chemistry.org
Optimization of Reaction Conditions and Efficiency Enhancement for this compound Synthesis
The efficiency and success of synthesizing this compound, particularly from its ketonic precursor, are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of catalysts and reagents.
Solvent Effects and Temperature Regimes
The choice of solvent is critical in organometallic additions to ketones. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions as they solvate the magnesium center, enhancing the nucleophilicity of the organometallic reagent. The reaction temperature is typically controlled to manage the exothermic nature of the Grignard addition. Initial cooling, often to 0 °C, is common to moderate the reaction rate, followed by allowing the reaction to proceed at room temperature to ensure completion.
In broader synthetic contexts, solvent and temperature have been shown to significantly influence reaction outcomes. For instance, in the synthesis of certain heterocyclic compounds, employing ethanol (B145695) as a solvent at room temperature has been found to provide the best results compared to solvent-free conditions or higher temperatures. researchgate.net In other cases, a mixture of water and ethanol at reflux is used to facilitate one-pot three-component condensation reactions. researchgate.net
Table 1: Solvent and Temperature Effects on a Representative Three-Component Reaction
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | Room Temp | 1.5 | 95 |
| 2 | Ethanol | Reflux | 3 | 82 |
| 3 | Water | Room Temp | 5 | 65 |
| 4 | Water | Reflux | 6 | 70 |
| 5 | Methanol (B129727) | Room Temp | 2 | 90 |
| 6 | Dichloromethane | Room Temp | 6 | 45 |
| 7 | Acetonitrile (B52724) | Room Temp | 5 | 55 |
| 8 | Solvent-free | 80 °C | 1 | 88 |
This table illustrates general trends in solvent and temperature optimization for a multi-component reaction leading to heterocyclic systems, based on findings in related syntheses. researchgate.net
Catalyst and Reagent Loading Investigations
In the context of the Grignard reaction for the synthesis of this compound, the primary "reagent" is the methylmagnesium halide. Typically, a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent is used to ensure complete consumption of the starting ketone.
For catalytic reactions that might be used to prepare the precursor ketone, catalyst and reagent loading are critical for efficiency and cost-effectiveness. For example, in Goldberg reactions used for synthesizing aminopyridine derivatives, catalyst loading can be as low as 0.5–3 mol%. mdpi.com In some cases, the ratio of the metal catalyst to the ligand is also a key parameter to optimize. mdpi.com Similarly, in photoredox and nickel-catalyzed couplings of carboxylic acids and organobromides to form ketones, optimized conditions often involve low catalyst loadings (e.g., 2 mol% photocatalyst and 3 mol% nickel catalyst) and a specific amount of ligand (e.g., 5 mol%). nih.gov
Table 2: Optimization of Catalyst and Reagent Loading for a Cross-Coupling Reaction
| Entry | Photocatalyst (mol%) | Ni-catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Yield (%) |
| 1 | 2 | 3 | 5 | 1.5 | 85 |
| 2 | 1 | 3 | 5 | 1.5 | 72 |
| 3 | 2 | 1.5 | 2.5 | 1.5 | 68 |
| 4 | 2 | 3 | 5 | 1.0 | 75 |
This table represents a typical optimization process for a modern cross-coupling reaction that could be used to synthesize a ketonic precursor. Data is illustrative of findings in the field. nih.gov
Reaction Pathway Selectivity and Byproduct Minimization
In the synthesis of this compound via a Grignard reaction, the primary potential byproduct is the enolate of the starting ketone, which can form if the Grignard reagent acts as a base rather than a nucleophile. This is more prevalent with sterically hindered ketones. However, with a simple methyl Grignard reagent and an unhindered ketone like 1-(3-fluoropyridin-4-yl)ethan-1-one, nucleophilic addition is highly favored. Careful control of temperature and slow addition of the reagent can further minimize side reactions.
Another consideration is the potential for reaction with the fluorine substituent on the pyridine ring. However, the C-F bond on an aromatic ring is generally stable under these conditions.
In more complex syntheses, selectivity can be a significant challenge. For instance, in the cyclization of certain carboxylic acid esters, competition between different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) can occur. mdpi.com The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired product. mdpi.com
Minimizing byproduct formation is crucial for simplifying purification and maximizing the yield of the target compound. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction to prevent the formation of degradation products. researchgate.net
Mechanistic Investigations into the Formation and Chemical Transformations of 2 3 Fluoropyridin 4 Yl Propan 2 Ol
Elucidation of Reaction Pathways During Synthesis
The construction of 2-(3-fluoropyridin-4-yl)propan-2-ol typically involves the formation of a carbon-carbon bond between the pyridine (B92270) ring and the propan-2-ol substituent. This is most commonly achieved through the addition of a nucleophilic methyl group to a carbonyl precursor.
The primary route for synthesizing this compound involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium), to a suitable pyridyl carbonyl compound like 3-fluoro-4-acetylpyridine. masterorganicchemistry.comchemicalbook.com The mechanism of this reaction is well-established and proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The carbonyl carbon of the pyridyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org The incoming nucleophile, a carbanion equivalent from the organometallic reagent, attacks this electrophilic carbon. youtube.com This addition step leads to the formation of a transient, unstable tetrahedral alkoxide intermediate. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final tertiary alcohol product. libretexts.org
The general mechanism can be summarized as follows:
Formation of the Nucleophile: An organometallic reagent (e.g., CH₃MgBr) provides the nucleophilic methyl group.
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon of the 3-fluoropyridin-4-yl ketone. masterorganicchemistry.com
Formation of Tetrahedral Intermediate: A magnesium alkoxide intermediate is formed. dtu.dk
Protonation: Acidic workup protonates the alkoxide to give the tertiary alcohol. libretexts.org
It is important to note that Grignard reactions are typically irreversible due to the high basicity of the Grignard reagent. libretexts.org
One common strategy involves nucleophilic aromatic substitution (SₙAr) on a pre-functionalized pyridine ring. For instance, a suitable leaving group, such as a nitro group, at the 3-position can be displaced by a fluoride (B91410) anion. nih.gov The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group at the 4-position facilitates this substitution by stabilizing the negatively charged Meisenheimer intermediate. nih.gov
Alternatively, electrophilic fluorination can be employed. Reagents like Selectfluor can be used to introduce fluorine onto the pyridine ring. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, sometimes involving radical intermediates, although in many cases, a polar mechanism is favored. nih.gov Another approach involves the use of elemental fluorine in the presence of iodine, which is suggested to proceed via a fluoride ion attack on an N-iodo-heterocyclic intermediate. rsc.org
The presence of the fluorine atom on the pyridine ring influences its subsequent functionalization. The high electronegativity of fluorine can affect the electron density of the ring and the reactivity of adjacent functional groups.
Kinetic and Thermodynamic Considerations in Relevant Reactions
The efficiency of the synthesis of this compound is governed by the kinetics and thermodynamics of the key reaction steps, particularly the nucleophilic addition.
The rate of the Grignard reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. mt.com The formation of the Grignard reagent itself can have an induction period, but once initiated, the reaction is often exothermic. mt.com The addition of the Grignard reagent to the carbonyl compound is generally a fast process.
The equilibrium of reversible nucleophilic additions, such as those with weaker nucleophiles, is influenced by the stability of the reactants and products. libretexts.org However, with strong nucleophiles like Grignard reagents, the reaction is essentially driven to completion. libretexts.org
Stereochemical Outcomes and Diastereoselective/Enantioselective Approaches
The target compound, this compound, is achiral as the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. Therefore, its synthesis does not inherently produce stereoisomers.
However, if the two alkyl groups attached to the carbinol carbon were different, a chiral center would be created, leading to the possibility of enantiomers. In such cases, enantioselective synthesis would be necessary to obtain a single enantiomer. nih.gov This can be achieved through several strategies:
Use of Chiral Catalysts: Asymmetric reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched secondary alcohol. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the nucleophilic attack to one face of the carbonyl group, leading to a diastereoselective reaction. acs.org Subsequent removal of the auxiliary provides the enantiomerically enriched product.
Biocatalysis: Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones to alcohols. nih.gov
While not directly applicable to the synthesis of the achiral this compound, these principles are crucial for the synthesis of its chiral analogs, which may have important applications in pharmaceuticals and materials science. rsc.orgchemrxiv.org
Role of Intermediates and Transition States in Reactivity
The reactivity and outcome of the synthesis of this compound are dictated by the energies and structures of the intermediates and transition states involved in the reaction pathway.
In the case of nucleophilic aromatic substitution for fluorine incorporation, the Meisenheimer complex is a crucial intermediate. nih.gov This is a resonance-stabilized anionic σ-complex. The stability of the Meisenheimer complex is influenced by the electron-withdrawing groups on the aromatic ring, which help to delocalize the negative charge. The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate for the addition step.
Understanding the nature of these intermediates and transition states through computational and experimental studies can provide valuable insights into the reaction mechanism and aid in the optimization of reaction conditions to improve yields and selectivity.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 3 Fluoropyridin 4 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of 2-(3-fluoropyridin-4-yl)propan-2-ol, offering insights into the proton, carbon, and fluorine environments within the molecule.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments in the molecule. The aromatic region of the spectrum is defined by the protons on the 3-fluoropyridine (B146971) ring. The proton at position 2 typically appears as a singlet, while the protons at positions 5 and 6 exhibit doublet or doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom. The two methyl groups of the propan-2-ol moiety are chemically equivalent, giving rise to a single, prominent singlet in the aliphatic region of the spectrum. docbrown.infodocbrown.info The hydroxyl proton often appears as a broad singlet, its chemical shift being concentration and solvent dependent. docbrown.info
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine (B92270) H-2 | ~8.4 | s |
| Pyridine H-5 | ~8.3 | d |
| Pyridine H-6 | ~7.4 | d |
| Methyl (2x CH₃) | ~1.6 | s |
| Hydroxyl (OH) | Variable | br s |
Note: Approximate chemical shifts are provided for illustrative purposes and can vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Spectroscopic Analysis and Multiplicity Patterns
The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. docbrown.infodocbrown.info The spectrum for this compound will show distinct signals for the five carbons of the pyridine ring and two signals for the propan-2-ol side chain. The carbon bearing the fluorine atom (C-3) will appear as a doublet due to carbon-fluorine coupling. The quaternary carbon of the propan-2-ol group (C(OH)) will also be evident, as will the signal for the two equivalent methyl carbons. docbrown.infodocbrown.info
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| Pyridine C-2 | ~148 | d |
| Pyridine C-3 | ~158 | d (¹JCF) |
| Pyridine C-4 | ~140 | d |
| Pyridine C-5 | ~122 | s |
| Pyridine C-6 | ~145 | s |
| Quaternary C (C-OH) | ~70 | s |
| Methyl (2x CH₃) | ~30 | s |
Note: Approximate chemical shifts are provided for illustrative purposes and can vary based on solvent and experimental conditions.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine environment. semanticscholar.org The chemical shift of this signal is characteristic of a fluorine atom attached to a pyridine ring. nih.govspectrabase.com The multiplicity of the signal will be a multiplet due to coupling with the adjacent aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unequivocally establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu The HSQC spectrum would show cross-peaks connecting the signals of the pyridine protons (H-2, H-5, H-6) to their corresponding carbon atoms (C-2, C-5, C-6) and the methyl protons to the methyl carbons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula as C₈H₁₀FNO. The experimentally determined exact mass will closely match the calculated theoretical mass, providing strong evidence for the compound's identity. rsc.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 3-fluoropyridine |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the molecular weight and deducing the structural connectivity of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).
While specific experimental data for this compound is not available, a theoretical fragmentation pattern can be proposed based on the structure. The initial soft ionization would yield the parent ion. Subsequent fragmentation would likely involve the loss of a water molecule from the tertiary alcohol, a common fragmentation pathway for alcohols. Other expected fragment ions would result from the cleavage of the C-C bond between the quaternary carbon and the pyridine ring, and fragmentation of the pyridine ring itself.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
| [C₈H₁₀FNO + H]⁺ | [C₈H₈FN]⁺ | H₂O |
| [C₈H₁₀FNO + H]⁺ | [C₅H₃FN]⁺ | (CH₃)₂COH |
| [C₈H₁₀FNO + H]⁺ | [C₃H₇O]⁺ | C₅H₃FN |
Note: This table is predictive and not based on experimental results.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. The C-H stretching vibrations of the methyl and pyridine ring hydrogens would appear in the 2800-3100 cm⁻¹ region. The C-F stretching vibration of the fluoropyridine ring would likely be observed in the 1000-1400 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the pyridine ring would be expected to show a strong Raman signal.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 | IR |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C=N Stretch (Pyridine) | 1550-1650 | IR, Raman |
| C=C Stretch (Pyridine) | 1400-1600 | IR, Raman |
| C-F Stretch | 1000-1400 | IR |
| C-O Stretch | 1100-1200 | IR |
Note: This table is predictive and not based on experimental results.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
The analysis of a suitable single crystal of this compound would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice. The arrangement of molecules within the unit cell, known as crystal packing, would also be revealed. This information is fundamental to understanding the solid-state properties of the compound.
The detailed structural information from X-ray diffraction would allow for the analysis of intermolecular interactions that stabilize the crystal structure. Of particular interest would be the hydrogen bonding network formed by the hydroxyl group of the propan-2-ol moiety and the nitrogen atom of the pyridine ring. The geometry of these hydrogen bonds (donor-acceptor distances and angles) would be precisely determined. Other non-covalent interactions, such as π-π stacking between pyridine rings and C-H···F or C-H···π interactions, could also be identified and characterized.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Hydrogen Bond (O-H···N) Distance (Å) | 2.8 |
Note: This table is hypothetical and for illustrative purposes only, as no experimental crystallographic data for this specific compound was found.
Chemical Reactivity and Derivatization Strategies for 2 3 Fluoropyridin 4 Yl Propan 2 Ol As a Chemical Building Block
Reactions at the Alcohol Functionality
The tertiary alcohol group in 2-(3-fluoropyridin-4-yl)propan-2-ol is a hub for various chemical transformations, including oxidation, ether and ester formation, dehydration, and nucleophilic substitution.
Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)
The oxidation of tertiary alcohols is generally challenging under standard conditions without cleavage of carbon-carbon bonds. chemistryviews.org Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes, carboxylic acids, or ketones, tertiary alcohols lack a hydrogen atom on the carbinol carbon. khanacademy.orglibretexts.org Consequently, reagents that require the presence of this hydrogen for the reaction to proceed, such as those used in Swern or Dess-Martin periodinane oxidations, are ineffective. chemistryviews.org
Attempts to oxidize this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to the degradation of the molecule, including the potential for C-C bond cleavage, yielding a ketone (3-fluoro-4-acetylpyridine) and a one-carbon fragment, or further oxidation to a carboxylic acid derivative under forcing conditions. However, these are generally not considered synthetically useful transformations due to the lack of selectivity and potential for low yields. A similar reactivity pattern is observed with other pyridyl tertiary alcohols, such as 2-(2-bromopyridin-4-yl)propan-2-ol, where oxidation of the hydroxyl group can lead to a ketone.
Table 1: Predicted Outcome of Oxidation Reactions on this compound
| Oxidizing Agent | Predicted Product | Plausibility |
| Pyridinium chlorochromate (PCC) | No reaction | High |
| Dess-Martin periodinane | No reaction | High |
| KMnO₄ (harsh conditions) | 3-Fluoro-4-acetylpyridine + C1 fragment | Moderate (low yield) |
| Chromic acid (Jones oxidation) | 3-Fluoro-4-acetylpyridine + C1 fragment | Moderate (low yield) |
Ether and Ester Formation
The formation of ethers and esters from this compound provides stable derivatives for various applications.
Etherification: The synthesis of ethers from tertiary alcohols can be accomplished via Williamson ether synthesis, though the reaction is often limited by competing elimination reactions, especially with sterically hindered alkyl halides. A more effective approach involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile.
Esterification: Esterification of the tertiary alcohol can be readily achieved by reaction with acyl chlorides or acid anhydrides. orgosolver.comlibretexts.orgsparkl.me The reaction with an acyl chloride, for instance, is often carried out in the presence of a non-nucleophilic base like pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. sparkl.mencerthelp.com The pyridine nitrogen can also act as a nucleophilic catalyst. This method is generally efficient for creating a wide range of ester derivatives.
Table 2: Representative Ether and Ester Formation Reactions
| Reaction Type | Reagents | Product Type |
| Etherification | 1. NaH2. Alkyl halide (e.g., CH₃I) | Tertiary ether |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | Tertiary ester |
| Esterification | Acid anhydride (B1165640) (e.g., Acetic anhydride), cat. H₂SO₄ | Tertiary ester |
Dehydration Reactions and Alkene Formation
The tertiary alcohol in this compound can undergo dehydration to form the corresponding alkene, 3-fluoro-4-(prop-1-en-2-yl)pyridine. This elimination reaction is typically promoted by acid catalysis or by using specific dehydrating agents. ncerthelp.com
Acid-catalyzed dehydration proceeds via an E1 mechanism, involving protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom yields the alkene. libretexts.org Reagents such as concentrated sulfuric acid or phosphoric acid are commonly used. libretexts.org
Alternatively, milder conditions can be employed using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.orgyoutube.com In this case, the alcohol is converted into a dichlorophosphate (B8581778) ester, which is a good leaving group, and the elimination proceeds via an E2 mechanism with pyridine acting as the base. libretexts.org This method can sometimes offer better control and avoid the harsh acidic conditions that might be detrimental to other parts of the molecule.
Nucleophilic Substitution Reactions (e.g., Halogenation)
Direct nucleophilic substitution of the tertiary hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are effective for converting primary and secondary alcohols to the corresponding alkyl halides, are generally not suitable for tertiary alcohols as they operate through an SN2 mechanism, which is sterically hindered at a tertiary center. chemistrysteps.comyoutube.comchadsprep.com
However, conversion to alkyl halides can be achieved under conditions that favor an SN1 mechanism, such as reaction with concentrated hydrohalic acids (e.g., HCl, HBr). This involves protonation of the hydroxyl group, formation of a tertiary carbocation, and subsequent trapping by the halide ion. The stability of the tertiary carbocation intermediate facilitates this process.
Transformations Involving the Fluoropyridine Moiety
The fluorine atom and the nitrogen atom in the pyridine ring significantly influence its reactivity, particularly in metalation reactions.
Directed Ortho Metalation (DoM) Strategies on the Pyridine Ring
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgorganic-chemistry.org
In the case of this compound, both the fluorine atom and the tertiary alcohol (or a protected form) can act as directing groups. The fluorine atom is known to be a moderate directing group in DoM. organic-chemistry.org The regioselective lithiation of 3-halopyridines with lithium diisopropylamide (LDA) has been shown to occur at the C-4 position. researchgate.net
The tertiary alcohol itself can also direct metalation. The hydroxyl group can be deprotonated by the strong base to form a lithium alkoxide, which is a potent DMG. This would direct the metalation to the C-5 position.
The interplay between these two directing groups would determine the final regiochemical outcome. It is plausible that a competition between C-2 and C-5 deprotonation would occur. The C-2 position is ortho to the nitrogen and meta to the fluorine and the C-4 substituent, while the C-5 position is ortho to the C-4 substituent and meta to the nitrogen and ortho to the fluorine. The precise outcome would likely depend on the reaction conditions, including the choice of base and solvent. The use of highly hindered amide bases like lithium tetramethylpiperidide (LiTMP) or mixed Mg/Li amide bases can sometimes provide different regioselectivities compared to alkyllithiums. znaturforsch.comharvard.edu
Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse substituents onto the pyridine ring.
Table 3: Potential Regiochemical Outcomes of Directed Ortho Metalation on this compound
| Position of Lithiation | Directing Group Influence | Subsequent Functionalization |
| C-2 | Pyridine Nitrogen / Fluorine | Introduction of an electrophile at C-2 |
| C-5 | Tertiary Alkoxide / Fluorine | Introduction of an electrophile at C-5 |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. The pyridine ring, with its electron-withdrawing nitrogen atom, is inherently activated towards nucleophilic attack compared to benzene. This reactivity is further enhanced by the presence of a good leaving group, such as a halogen.
The general order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 or SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.
A variety of nucleophiles can be employed to displace the fluoride (B91410) ion from the 3-position of the pyridine ring. These include, but are not limited to:
O-Nucleophiles: Alkoxides and phenoxides to form ether linkages.
N-Nucleophiles: Amines (primary and secondary) and azoles to form C-N bonds.
S-Nucleophiles: Thiolates to generate thioethers.
C-Nucleophiles: Activated carbanions, such as those derived from malonates or cyanoacetates.
For less activated or more complex substrates, SNAr reactions can be facilitated under harsher conditions, such as elevated temperatures or by using strong bases to generate more potent nucleophiles. The presence of the 4-(propan-2-ol) substituent may exert a modest electronic effect on the ring, but its primary influence is likely to be steric, potentially directing the approach of the incoming nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Derivatized Forms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org While aryl fluorides can sometimes be challenging substrates, modern catalyst systems have expanded the scope of these reactions. Alternatively, the starting compound can be derivatized—for instance, by introducing a more reactive halide (Br or I) at another position—to facilitate these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide to form a C-C bond. wikipedia.orglibretexts.org Derivatized forms of this compound, such as a bromo- or iodo-substituted analogue, would readily participate in Suzuki coupling with various aryl- or vinyl-boronic acids or esters. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The development of highly active catalysts has even enabled the coupling of some aryl chlorides and, in specific cases, aryl fluorides. nih.govnih.gov For example, the synthesis of highly functionalized 3-arylpyridines has been achieved through Suzuki cross-coupling reactions of versatile pyridylboronic acid reagents. researchgate.net
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Research has demonstrated the successful Sonogashira coupling of 3-halopyridines. For instance, 2-amino-3-bromopyridines have been coupled with a variety of terminal alkynes in moderate to excellent yields using a palladium catalyst system. scirp.org Similarly, 6-bromo-3-fluoro-2-cyanopyridine has been shown to undergo efficient Sonogashira coupling, indicating the viability of this reaction on the fluoropyridine core. soton.ac.uk
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The reaction is known for its broad substrate scope and functional group tolerance. youtube.comrug.nl The amination of 3-halopyridines is well-established. Studies have shown the efficient Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines using specialized phosphine ligands like RuPhos and BrettPhos. nih.gov This methodology allows for the construction of N³-substituted 2,3-diaminopyridines, which were previously difficult to access. nih.gov Such strategies could be readily adapted to derivatized forms of this compound.
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on related halopyridine systems.
| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | ~85-93% | soton.ac.uk |
| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 72-96% | scirp.org |
| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos Precatalyst | LiHMDS | Toluene | 60-95% | nih.gov |
| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos Precatalyst | LiHMDS | Toluene | 51-91% | nih.gov |
| Suzuki | 5-Halopyridin-2-yl-boronic esters | Aryl Halides | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Not specified | researchgate.net |
Synthesis of Novel Chemical Entities and Analogues Utilizing this compound as a Key Intermediate
The structural features of this compound make it a valuable intermediate for the synthesis of novel and complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The fluorinated pyridine motif is a common feature in many biologically active compounds.
Its utility as a building block stems from the ability to perform selective chemical transformations at different sites on the molecule. For example:
SNAr at C-3: The fluorine atom can be displaced by a variety of nucleophiles to introduce diverse functional groups, leading to a library of 4-substituted-3-functionalized pyridines.
Cross-Coupling at C-3: Derivatization followed by cross-coupling reactions (Suzuki, Sonogashira, etc.) can be used to build complex carbon skeletons.
Modification of the Alcohol: The tertiary alcohol at the C-4 side chain can be functionalized, for example, through dehydration to form an isopropenyl group, or used as a handle for further synthetic transformations.
Literature on related structures highlights the importance of fluorinated pyridine building blocks. For instance, trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) derivatives have been synthesized and shown to possess potential anticancer activity. nih.gov The synthesis of these complex heterocyclic systems often relies on the availability of appropriately functionalized pyridine precursors. Similarly, novel quinoline-oxadiazole hybrids have been designed as potential dual anticancer and antimicrobial agents, underscoring the value of heterocyclic scaffolds in drug discovery. nih.gov The compound this compound serves as a key starting material for creating analogues of such complex molecules, where the specific substitution pattern can be fine-tuned to optimize biological activity.
Role in Multi-Step Organic Syntheses: Sequential Transformations and Modular Assembly
The true power of a chemical building block is realized in its application within multi-step synthetic sequences. rsc.orgresearchgate.netyoutube.comyoutube.com this compound is well-suited for modular assembly strategies, where different fragments of a target molecule are brought together in a planned sequence.
A typical synthetic strategy might involve an initial reaction on the pyridine ring, followed by subsequent modifications. For example:
Step 1 (Ring Functionalization): An SNAr or a cross-coupling reaction is performed at the C-3 position to install a key fragment of the target molecule.
Step 2 (Side-Chain Modification): The nucleophile or coupled group introduced in the first step could contain a functional group that is then used in a subsequent reaction. For instance, a Suzuki coupling could introduce an aryl boronic ester, which is then used in a second Suzuki coupling.
Step 3 (Final Elaboration): The tertiary alcohol on the propan-2-ol side chain could be addressed at a later stage, perhaps to modulate solubility or to introduce a final structural element.
This sequential approach allows for the rapid generation of a diverse library of analogues from a common intermediate. The ability to perform reactions in a stepwise manner is crucial for controlling the final structure and for purifying intermediates along the synthetic route. The development of continuous-flow synthesis has further enhanced the efficiency of multi-step transformations, allowing for the integration of reaction, separation, and analysis steps. flinders.edu.au The chemical properties of building blocks like this compound are critical for designing these efficient, modern synthetic workflows.
Advanced Analytical Methodologies for Purity Assessment and Comprehensive Characterization of 2 3 Fluoropyridin 4 Yl Propan 2 Ol
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone of chemical analysis, enabling the separation of a mixture into its individual components. For 2-(3-fluoropyridin-4-yl)propan-2-ol, various chromatographic methods are essential for assessing purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity determination of non-volatile organic compounds. A typical HPLC method for this compound would be developed to separate it from starting materials, by-products, and degradation products.
Method development would involve the systematic screening of columns and mobile phases to achieve optimal separation. A reverse-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the elution of all components with good peak shape. Detection is typically performed using a UV detector set at a wavelength where the pyridine (B92270) ring of the compound exhibits strong absorbance.
Validation of the developed HPLC method is critical and would be performed according to ICH (International Council for Harmonisation) guidelines. This process would establish the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Purity Assessment
Gas Chromatography (GC) is an essential tool for identifying and quantifying volatile impurities that may be present in the sample of this compound. These could include residual solvents from the synthesis process (e.g., acetone (B3395972), isopropanol (B130326), toluene). The compound itself is likely to have a high enough boiling point that it may require derivatization to be analyzed by GC, or more commonly, headspace GC would be used for the analysis of volatile impurities without injecting the non-volatile active ingredient.
A typical GC method would utilize a capillary column with a stationary phase of intermediate polarity. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique. researchgate.net
Table 2: Representative GC Headspace Parameters for Volatile Impurity Analysis
| Parameter | Typical Value/Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Oven Temperature | 40 °C (hold 5 min) to 240 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| Detector | FID at 280 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. biosynth.comhoneywell.comscharlab.com For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A TLC plate coated with silica (B1680970) gel is typically used as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane). The choice of solvent system is optimized to achieve good separation between the spots corresponding to the starting materials, product, and any by-products. Visualization of the spots is achieved under UV light or by staining with an appropriate reagent. The retention factor (Rf) value for each spot is then calculated.
Table 3: Example TLC Conditions for this compound
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1 v/v) |
| Visualization | UV light at 254 nm, Potassium Permanganate (B83412) stain |
| Expected Rf of Product | ~0.4 (highly dependent on exact conditions) |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula of this compound, which is C₈H₁₀FNO. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C₈H₁₀FNO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 61.91% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 6.51% |
| Fluorine | F | 19.00 | 1 | 19.00 | 12.25% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.03% |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.31% |
| Total | 155.17 | 100.00% |
Future Research Directions and Emerging Opportunities for 2 3 Fluoropyridin 4 Yl Propan 2 Ol in Chemical Science
Development of Novel and Sustainable Synthetic Routes
While specific synthetic procedures for 2-(3-fluoropyridin-4-yl)propan-2-ol are not extensively documented in publicly available literature, established organic chemistry principles allow for the postulation of several viable synthetic pathways. Future research in this area should focus on developing efficient, scalable, and sustainable methods for its preparation.
A primary and classical approach would involve the Grignard reaction. This would likely entail the reaction of a 4-halopyridine precursor, such as 4-bromo-3-fluoropyridine (B1273213), with magnesium to form the corresponding Grignard reagent. Subsequent reaction of this organometallic intermediate with acetone (B3395972) would yield the desired tertiary alcohol. The challenges in this route often lie in the preparation and stability of the fluorinated pyridine (B92270) Grignard reagent.
Alternatively, an organolithium route could be employed. This would involve the deprotonation of 3-fluoropyridine (B146971) at a specific position using a strong base like n-butyllithium, followed by the addition of acetone. The regioselectivity of the lithiation step would be a critical parameter to control.
A more modern approach could leverage palladium-catalyzed cross-coupling reactions. For instance, a coupling reaction between a suitable organoboron derivative of 3-fluoropyridine and a propan-2-ol-derived coupling partner could be envisioned. The development of such a route would be a significant step towards a more versatile and potentially more sustainable synthesis. A recent metal-free, three-component reaction has been reported for the synthesis of γ-pyridyl alcohols from readily available alcohols, vinylarenes, and 4-cyanopyridine, suggesting another innovative avenue for exploration. thieme-connect.comresearchgate.net
The table below outlines potential synthetic precursors and their corresponding reaction types that could be investigated for the synthesis of this compound.
| Precursor 1 | Precursor 2 | Reaction Type | Potential Advantages |
| 3-Fluoropyridine | n-Butyllithium, Acetone | Organolithium Addition | Direct C-H activation |
| 4-Bromo-3-fluoropyridine | Magnesium, Acetone | Grignard Reaction | Classical, well-understood |
| 3-Fluoro-4-iodopyridine | Isopropylboronic acid | Suzuki Coupling | Mild conditions, functional group tolerance |
Exploration of Catalytic Applications or Ligand Design Potential
The molecular architecture of this compound makes it an intriguing candidate for applications in catalysis, primarily as a ligand for transition metal complexes. Pyridinyl alcohols are known to act as effective ligands in a variety of catalytic transformations. mdpi.comresearchgate.net The pyridine nitrogen can coordinate to a metal center, while the hydroxyl group can either remain as a coordinating group or be deprotonated to form an alcoholato ligand, which can bridge metal centers. researchgate.net
Future research should focus on the synthesis of transition metal complexes of this compound with metals such as palladium, ruthenium, rhodium, and copper. These complexes could then be screened for their catalytic activity in a range of important organic reactions, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The potential for this ligand to create a specific chiral environment around a metal center, particularly if resolved into its enantiomers, warrants investigation.
Advanced Computational Studies for Predicting New Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work. For this compound, advanced computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights.
These studies could be used to:
Determine the conformational preferences of the molecule, including the orientation of the propan-2-ol group relative to the pyridine ring.
Calculate the electronic properties , such as the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which would shed light on its reactivity and potential as a ligand.
Model the coordination of the molecule to various metal centers , predicting the geometry and stability of the resulting complexes.
Simulate reaction mechanisms , for instance, by calculating the energy profiles for its synthesis or its participation in catalytic cycles. This can help in optimizing reaction conditions and in the rational design of more efficient catalysts.
Comparative computational studies with non-fluorinated analogues could quantify the electronic and steric effects of the fluorine substituent. For instance, studies on fluoroquinophenoxazine derivatives have successfully used CoMFA (Comparative Molecular Field Analysis) to build 3D-QSAR models, demonstrating the predictive power of computational methods in understanding the structure-activity relationships of fluorinated heterocycles. nih.gov
Integration into Complex Molecular Architectures for Diverse Chemical Applications (Non-Prohibited)
Beyond its direct applications, this compound can serve as a valuable building block for the synthesis of more complex molecular architectures. The combination of a functionalized pyridine ring and a tertiary alcohol provides multiple points for further chemical modification.
The pyridine ring can be a scaffold for the introduction of other substituents through electrophilic or nucleophilic aromatic substitution reactions. The reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is a well-established method for late-stage functionalization. acs.org The tertiary alcohol group can be converted into other functional groups, such as alkenes through dehydration, or it can be used as a handle for attaching the molecule to a solid support or a larger molecular assembly.
This building block approach could be particularly useful in medicinal chemistry. Pyridine and fluorinated aromatic rings are common motifs in many biologically active compounds. The incorporation of the this compound moiety could lead to the discovery of new drug candidates with improved pharmacological profiles. For example, various substituted pyridines have been investigated as inhibitors of signaling pathways and as anti-infective agents. nih.govnih.gov The unique steric and electronic properties of this compound could impart favorable characteristics such as enhanced binding affinity to biological targets or improved metabolic stability.
Q & A
Q. What are the established synthetic methodologies for 2-(3-fluoropyridin-4-yl)propan-2-ol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can undergo alkylation with propan-2-ol precursors under basic conditions (e.g., KOH/EtOH). Key parameters include:
- Temperature control : Excess heat may lead to dehalogenation of the fluoropyridine ring.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR identifies hydroxyl and pyridyl proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
- FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
Q. How does the fluorine substituent influence the compound’s reactivity in common organic reactions?
Answer: The electron-withdrawing fluorine atom on the pyridine ring:
- Reduces nucleophilicity : Hinders electrophilic substitution at the 3-position.
- Enhances stability : Fluorine’s inductive effect increases resistance to oxidation, making the compound suitable for prolonged storage .
- Directs regioselectivity : In cross-coupling reactions, fluorine guides metal catalysts to specific ring positions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?
Answer: Contradictions often arise from:
- Assay variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity .
- Purity thresholds : Impurities >5% (e.g., unreacted fluoropyridine) skew results. Employ preparative HPLC for ≥98% purity .
- Computational modeling : Density Functional Theory (DFT) predicts binding affinities to biological targets, validating experimental IC₅₀ values .
Q. What strategies optimize the scalability of this compound synthesis for industrial-grade research?
Answer:
- Continuous flow reactors : Enhance reproducibility and reduce reaction times compared to batch methods .
- Solvent selection : Replace ethanol with 2-MeTHF (recyclable, low toxicity) to improve green chemistry metrics .
- In-line analytics : Real-time NMR or FT-IR monitoring minimizes off-spec batches .
Q. How should researchers handle and dispose of this compound to comply with safety protocols?
Answer:
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste management : Neutralize acidic/basic residues before transferring to halogenated waste containers. Incineration at >1000°C ensures complete decomposition of fluorinated byproducts .
- Spill response : Absorb with vermiculite, seal in chemically resistant containers, and label as "fluorinated hazardous waste" .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase enzymes .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .
Methodological Notes
- Contradictory data resolution : Cross-validate synthetic yields and bioactivity using independent labs or open-access databases (e.g., PubChem) .
- Advanced purification : For trace fluorinated impurities, employ size-exclusion chromatography (SEC) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
